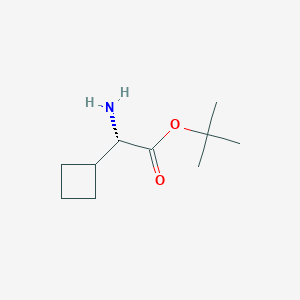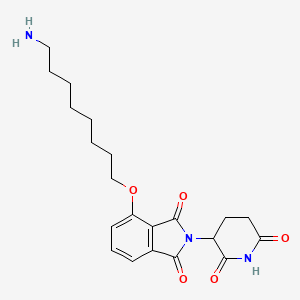
Thalidomide-O-C8-NH2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C8-NH2 hydrochloride is a chemical compound consisting of a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand derived from Thalidomide, as well as a linker employed in PROTAC (Proteolysis Targeting Chimeras) technology . It is primarily used in scientific research for its ability to selectively degrade specific proteins by harnessing the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-C8-NH2 hydrochloride is synthesized through a series of chemical reactions that involve the conjugation of a cereblon ligand derived from Thalidomide with a linker . The synthetic route typically involves the following steps:
Synthesis of the cereblon ligand: This step involves the chemical modification of Thalidomide to introduce functional groups that can be further reacted with a linker.
Linker attachment: The cereblon ligand is then reacted with a linker molecule under specific reaction conditions to form the final conjugate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification processes .
化学反应分析
Types of Reactions
Thalidomide-O-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing groups .
科学研究应用
Thalidomide-O-C8-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: this compound is used in medical research to develop new therapeutic strategies for diseases involving protein dysregulation.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Thalidomide-O-C8-NH2 hydrochloride exerts its effects by targeting specific proteins for degradation through the ubiquitin-proteasome system. The compound binds to the cereblon protein, which is part of an E3 ubiquitin ligase complex. This binding facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The molecular targets and pathways involved in this process include the cereblon protein and the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
Thalidomide-O-amido-C8-NH2 hydrochloride: Another synthetic conjugate of an E3 ligase ligand-linker, which combines a cereblon ligand derived from Thalidomide and a linker.
Thalidomide-5-O-C8-NH2 hydrochloride: A similar compound used in the recruitment of CRBN protein.
Uniqueness
Thalidomide-O-C8-NH2 hydrochloride is unique due to its specific structure and the presence of a cereblon ligand derived from Thalidomide. This structure allows it to selectively degrade specific proteins by harnessing the ubiquitin-proteasome system, making it a valuable tool in scientific research and therapeutic development .
属性
IUPAC Name |
4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5.ClH/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26;/h7-9,15H,1-6,10-13,22H2,(H,23,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBISFFTQAOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B8179577.png)



![[(1R)-2-amino-1-methylethyl]carbamic acid, 9H-fluoren-9-ylmethyl Ester](/img/structure/B8179617.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid](/img/structure/B8179618.png)
